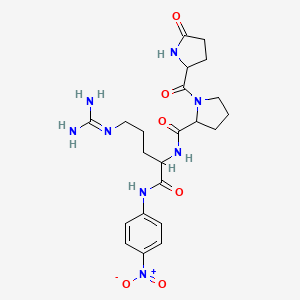
Pyr-pro-arg-pna
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyr-pro-arg-pna involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Pyr-pro-arg-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of 4-nitroaniline, which can be measured spectrophotometrically.
Oxidation and Reduction: These reactions can modify the chromogenic group, affecting its absorbance properties.
Common Reagents and Conditions
Proteases: Such as tryptase and coagulation factor XIa, are commonly used to catalyze the hydrolysis of this compound.
Buffers: Typically, phosphate-buffered saline (PBS) is used to maintain the pH during reactions.
Major Products
The primary product of the hydrolysis reaction is 4-nitroaniline, which is detected due to its chromogenic properties .
科学研究应用
Pyr-pro-arg-pna is widely used in various scientific research fields:
作用机制
Pyr-pro-arg-pna acts as a substrate for specific proteases. When these enzymes cleave the peptide bond, 4-nitroaniline is released. This release can be quantitatively measured due to the chromogenic properties of 4-nitroaniline, providing insights into enzyme activity and kinetics .
相似化合物的比较
Similar Compounds
Boc-pro-arg-pna: Another chromogenic substrate used for similar applications but with different protective groups.
Z-gly-pro-arg-pna: Used in assays for different proteases, offering varied specificity and sensitivity.
Uniqueness
Pyr-pro-arg-pna is unique due to its high specificity for protein C and its robust chromogenic properties, making it a preferred choice in coagulation assays .
属性
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVINHLVHHPBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














